6-o-Tolyl-nicotinonitrile
Description
6-$o$-Tolyl-nicotinonitrile is a pyridine-based compound featuring a nitrile group (-CN) at position 3 and an $o$-tolyl (2-methylphenyl) substituent at position 6 of the pyridine ring. Its molecular formula is C${13}$H${9}$N$_{2}$, with a molecular weight of 193.23 g/mol. This compound is part of the nicotinonitrile family, a class of heterocyclic molecules widely studied for their versatility in medicinal and agrochemical research due to their ability to act as bioisosteres or intermediates in synthesizing pharmacologically active agents .
Properties
IUPAC Name |
6-(2-methylphenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-4-2-3-5-12(10)13-7-6-11(8-14)9-15-13/h2-7,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDGPFIDSIZMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-o-Tolyl-nicotinonitrile typically involves the reaction of 2-methylphenylboronic acid with 3-bromopyridine-2-carbonitrile under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar Suzuki coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 6-(2-Methylphenyl)pyridine-3-carboxylic acid.
Reduction: 6-(2-Methylphenyl)pyridine-3-amine.
Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 6-o-Tolyl-nicotinonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions with biological targets, while the aromatic rings provide hydrophobic interactions that enhance binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-$o$-Tolyl-nicotinonitrile with structurally related nicotinonitrile derivatives, highlighting key differences in substituents, properties, and applications:
Key Comparative Insights
In contrast, the trifluoromethyl group in 6-(Trifluoromethyl)nicotinonitrile is strongly electron-withdrawing, altering reactivity in nucleophilic substitution reactions .
Solubility and Bioavailability: 6-$o$-Tolyl-nicotinonitrile’s lipophilicity may favor blood-brain barrier penetration, making it suitable for CNS-targeting drug candidates. Polar derivatives like 6-Amino-5-fluoronicotinonitrile exhibit higher aqueous solubility, advantageous for intravenous formulations .
6-$o$-Tolyl-nicotinonitrile lacks explosive functional groups, suggesting safer handling compared to nitro-containing derivatives.
Synthetic Utility :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
